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Compound of Interest

Compound Name:
4-(Dimethylamino)-1,1-

diphenylbutan-1-ol

Cat. No.: B257278 Get Quote

Technical Guide: 4-(Dimethylamino)-1,1-
diphenylbutan-1-ol
Disclaimer: The following technical guide is a predictive overview of the basic properties,

synthesis, and potential characteristics of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol. As of

the date of this document, there is a notable absence of published literature and experimental

data for this specific compound. Therefore, the information presented herein is based on

established principles of organic chemistry, a proposed synthetic route, and data from

structurally analogous compounds. This guide is intended for research and development

professionals and should be used as a preliminary reference. All proposed experimental

procedures require validation in a laboratory setting.

Introduction
4-(Dimethylamino)-1,1-diphenylbutan-1-ol is a tertiary amino alcohol. Its structure, featuring

a polar alcohol group, a basic dimethylamino group, and two phenyl rings, suggests potential

applications in medicinal chemistry and materials science. Compounds with similar

diphenylalkylamine scaffolds have been investigated for various pharmacological activities.

This guide provides a comprehensive overview of the predicted basic properties, a detailed

proposed synthesis protocol, and expected analytical characteristics of this compound.

Predicted Physicochemical Properties
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The fundamental properties of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol have been

estimated based on its chemical structure. These values are theoretical and await experimental

verification.

Property Predicted Value Notes

Molecular Formula C₁₈H₂₃NO
Derived from the chemical

structure.

Molecular Weight 269.38 g/mol
Calculated from the molecular

formula.

Appearance White to off-white solid
Based on similar tertiary

alcohols.

Melting Point Not available
Expected to be a solid at room

temperature.

Boiling Point Not available
Likely to decompose at high

temperatures.

Solubility

Soluble in organic solvents like

ethanol, methanol, DMSO, and

DMF. Sparingly soluble in

water.

The diphenyl group confers

hydrophobicity, while the

amino and hydroxyl groups

add some polarity.

pKa Not available

The dimethylamino group is

expected to have a pKa in the

range of 9-10.

Proposed Synthesis
A plausible and efficient method for the synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-1-
ol is the Grignard reaction. This involves the nucleophilic addition of a phenylmagnesium

bromide Grignard reagent to the ketone precursor, 4-(dimethylamino)-1-phenylbutan-1-one.

Reaction Scheme
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Phenylmagnesium bromide

Magnesium alkoxide intermediate

1. Diethyl ether

4-(Dimethylamino)-1-phenylbutan-1-one 4-(Dimethylamino)-1,1-diphenylbutan-1-ol

2. H3O+

Aqueous workup (e.g., NH4Cl)

Click to download full resolution via product page

Caption: Proposed synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol via Grignard

reaction.

Detailed Experimental Protocol
Materials:

4-(Dimethylamino)-1-phenylbutan-1-one

Magnesium turnings

Bromobenzene

Anhydrous diethyl ether

Iodine crystal (as initiator)

Saturated aqueous ammonium chloride solution

Anhydrous sodium sulfate

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:
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Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

All glassware must be oven-dried and assembled under an inert atmosphere.

Place magnesium turnings in the three-neck flask.

Add a small crystal of iodine.

In a dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

Add a small amount of the bromobenzene solution to the magnesium turnings to initiate

the reaction. The disappearance of the iodine color and the appearance of turbidity

indicate the start of the reaction.

Once the reaction has started, add the remaining bromobenzene solution dropwise at a

rate that maintains a gentle reflux.

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure

complete formation of the Grignard reagent.

Reaction with the Ketone:

Dissolve 4-(dimethylamino)-1-phenylbutan-1-one in anhydrous diethyl ether in a separate

flask.

Cool the Grignard reagent solution in an ice bath.

Add the ketone solution dropwise to the stirred Grignard reagent.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours or until TLC analysis indicates the consumption of the starting

ketone.

Work-up and Purification:

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a

saturated aqueous solution of ammonium chloride.
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Separate the organic layer.

Extract the aqueous layer with diethyl ether.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product can be purified by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl

acetate).

Predicted Analytical Characterization
The following spectral data are predicted for the successful synthesis of 4-
(Dimethylamino)-1,1-diphenylbutan-1-ol and are based on the analysis of structurally similar

compounds.
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Technique Expected Observations

¹H NMR

- Aromatic protons: Multiplets in the range of δ

7.0-7.5 ppm (10H).- -CH₂-CH₂-N: Triplets for the

two methylene groups adjacent to each other.- -

N(CH₃)₂: A singlet for the six protons of the

dimethylamino group.- -OH: A broad singlet, the

chemical shift of which is concentration and

solvent dependent.

¹³C NMR

- Aromatic carbons: Multiple signals in the

aromatic region (δ 120-150 ppm).- Quaternary

carbon (C-OH): A signal in the range of δ 70-85

ppm.- Methylene carbons: Signals for the

aliphatic chain carbons.- -N(CH₃)₂ carbons: A

signal around δ 40-50 ppm.

Mass Spectrometry (MS)

- Molecular Ion (M⁺): An expected peak at m/z =

269.38.- Fragmentation: Characteristic

fragmentation patterns would include the loss of

a water molecule, and cleavage adjacent to the

nitrogen atom (alpha-cleavage).

Infrared (IR) Spectroscopy

- O-H stretch: A broad absorption band in the

region of 3200-3600 cm⁻¹.- C-H stretch

(aromatic): Absorptions above 3000 cm⁻¹.- C-H

stretch (aliphatic): Absorptions below 3000

cm⁻¹.- C=C stretch (aromatic): Peaks in the

1450-1600 cm⁻¹ region.- C-N stretch: An

absorption in the 1000-1250 cm⁻¹ region.

Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for 4-(Dimethylamino)-1,1-
diphenylbutan-1-ol, the diphenylalkylamine scaffold is present in a number of

pharmacologically active compounds. Phenylalkylamines are known to interact with various

biological targets.
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Potential Areas of Pharmacological Interest:

Central Nervous System (CNS) Activity: Phenylalkylamine derivatives are known to exhibit a

range of CNS effects, including stimulant and hallucinogenic properties, by interacting with

dopaminergic and serotonergic pathways.

Cardiovascular Effects: Some diphenylalkylamines have shown activity as coronary

vasodilators.

Calcium Channel Blockade: The phenylalkylamine class of drugs, such as verapamil, are

well-known calcium channel blockers. It is plausible that 4-(Dimethylamino)-1,1-
diphenylbutan-1-ol could exhibit some activity at calcium channels.

A simplified, hypothetical signaling pathway that could be modulated by a phenylalkylamine-

type compound is depicted below.
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[https://www.benchchem.com/product/b257278#4-dimethylamino-1-1-diphenylbutan-1-ol-
basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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